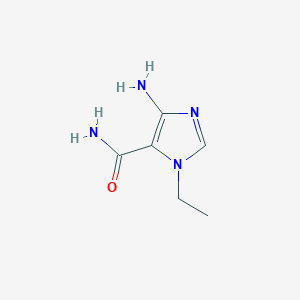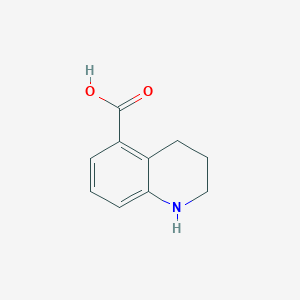
1,2,3,4-テトラヒドロキノリン-5-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its derivatives has been explored through various synthetic approaches. Traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions have been utilized alongside recent approaches including enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse tetrahydroisoquinoline derivatives, showcasing the flexibility and adaptability of synthetic strategies to generate these compounds (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular and crystal structures of related tetrahydroquinoline derivatives have been elucidated through X-ray structural analysis. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized and their structure confirmed, providing insights into the 3-dimensional arrangement of atoms within these molecules and their potential for further functionalization (Rudenko et al., 2013).
Chemical Reactions and Properties
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid derivatives undergo various chemical reactions, enabling the synthesis of novel compounds. For instance, the use of Rongalite in a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the synthesis of novel derivatives, highlighting the chemical versatility of these compounds (Kotha & Banerjee, 2007).
科学的研究の応用
化学合成
“1,2,3,4-テトラヒドロキノリン-5-カルボン酸”は、多機能性合成ユニットとして広く使用されている . 最も頻繁に、キノリンカルボン酸の直接還元によって調製される . これは、化学合成の分野で貴重な化合物である。
ペプチドミメティック
この化合物は、ピペコリン酸の立体配座的に拘束されたアナログと考えられている . これは、新しいペプチドミメティックの開発に使用されている。ペプチドミメティックとは、治療用ペプチドの生物活性立体配座と作用を模倣しながら、より高い生物学的利用能と安定性を備えた化合物である .
創薬
窒素が環に関与する剛直な異例の二次α-アミノ酸の組み込みは、創薬のための合成ツールとして、ペプチドミメティックの立体配座に大きな影響を与える可能性がある .
α-アミノホスホン酸の合成
“1,2,3,4-テトラヒドロキノリン-5-カルボン酸”は、α-アミノホスホン酸の合成に使用されている . この合成の主な貢献は、N-アシルイミニウムイオン中間体にホスホネート基を導入することである .
生物活性化合物の調製
この化合物は、重要な非天然型α-アミノ酸であり、生物活性化合物の調製のための有機合成における重要な中間体として使用されている .
グリーン・サステイナブルケミストリー
グリーン・サステイナブルケミストリーの概念では、多成分反応(MCRs)において、効率的で再生可能な触媒の使用が強く求められている
作用機序
Target of Action
Tetrahydroquinoline derivatives are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to exert diverse biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The compound is a solid at room temperature , suggesting that temperature could influence its stability.
将来の方向性
The future directions for “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” could involve further exploration of its diverse biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552783 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114527-54-7 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main finding of the study regarding the analgesic properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid and its derivatives?
A1: The study synthesized and evaluated the analgesic properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its corresponding carbohydroxamic acids. The research concluded that these compounds did not exhibit significant analgesic activity []. This finding suggests that further modifications or explorations of different structural analogs within this chemical class might be necessary to uncover potential analgesic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

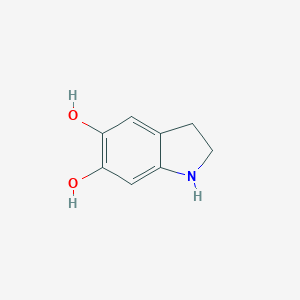
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
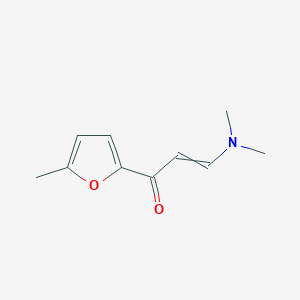
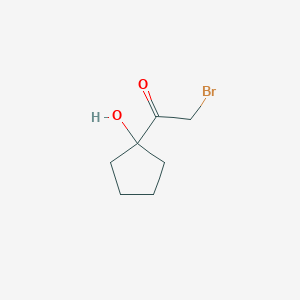
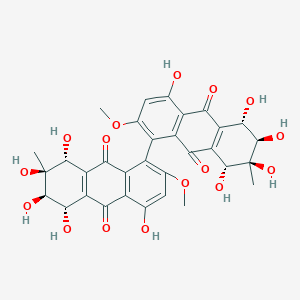

![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
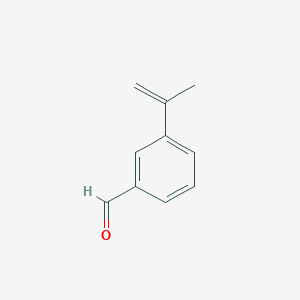




![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
